molecular formula C18H25NOS B8538432 2,6-Di-tert-butyl-4-(5-methyl-1,3-thiazol-4-yl)phenol CAS No. 84203-36-1

2,6-Di-tert-butyl-4-(5-methyl-1,3-thiazol-4-yl)phenol

Cat. No. B8538432
CAS RN: 84203-36-1
M. Wt: 303.5 g/mol
InChI Key: QQWCUMVLRAHBSL-UHFFFAOYSA-N
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Patent
US04636516

Procedure details

A mixture of 0.7 g of thioformamide, 3.4 g of 4-(2-bromopropionyl)-2,6-di-tert-butylphenol, and 15 ml of absolute ethanol was heated to 50°-60° C. for 2-3 hours. After cooling, the reaction mixture poured into a diluted aqueous solution of potassium carbonate. The precipitates thus formed were recovered by filtration and recrystallized from a mixture of cyclohexane and hexane to provide 1.2 g of 4-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-methylthiazole.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:3])=[S:2].Br[CH:5]([CH3:23])[C:6]([C:8]1[CH:13]=[C:12]([C:14]([CH3:17])([CH3:16])[CH3:15])[C:11]([OH:18])=[C:10]([C:19]([CH3:22])([CH3:21])[CH3:20])[CH:9]=1)=O.C(=O)([O-])[O-].[K+].[K+]>C(O)C>[C:19]([C:10]1[CH:9]=[C:8]([C:6]2[N:3]=[CH:1][S:2][C:5]=2[CH3:23])[CH:13]=[C:12]([C:14]([CH3:17])([CH3:16])[CH3:15])[C:11]=1[OH:18])([CH3:22])([CH3:21])[CH3:20] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
C(=S)N
Name
Quantity
3.4 g
Type
reactant
Smiles
BrC(C(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 50°-60° C. for 2-3 hours
Duration
2.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The precipitates thus
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
were recovered by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of cyclohexane and hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C=1N=CSC1C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 39.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.